molecular formula C12H21F3OS2 B117483 1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one CAS No. 154301-46-9

1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one

Cat. No. B117483
M. Wt: 302.4 g/mol
InChI Key: VGYNCMOKRPXEGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one, commonly known as TFSP, is a fluorinated organic compound that has gained significant attention in the field of chemical research due to its unique properties. TFSP is a versatile compound that can be used in various applications, including organic synthesis, medicinal chemistry, and material science.

Scientific Research Applications

TFSP has a wide range of applications in scientific research, including organic synthesis, medicinal chemistry, and material science. TFSP is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. TFSP is also used as a reagent in the preparation of functionalized surfaces and materials, such as self-assembled monolayers and polymer coatings. TFSP has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and viral infections.

Mechanism Of Action

The mechanism of action of TFSP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. TFSP has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which are essential components of cell membranes. TFSP has also been shown to inhibit the activity of proteins involved in the replication of viral RNA, making it a potential antiviral agent.

Biochemical And Physiological Effects

TFSP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. TFSP has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. TFSP has also been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using TFSP in lab experiments include its ease of synthesis, versatility, and unique properties. TFSP is a stable and highly reactive compound that can be easily incorporated into various organic compounds. However, the limitations of using TFSP in lab experiments include its high cost, limited availability, and potential toxicity. TFSP should be handled with care, and appropriate safety precautions should be taken when working with this compound.

Future Directions

There are several future directions in the field of TFSP research, including the development of new synthetic methods, the exploration of its potential as an antiviral agent, and the investigation of its role in modulating immune function. TFSP has the potential to be a valuable tool in the development of new drugs and materials, and further research is needed to fully understand its properties and applications.
Conclusion:
In conclusion, TFSP is a unique and versatile compound that has gained significant attention in the field of scientific research. Its ease of synthesis, versatility, and unique properties make it an attractive compound for various applications, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand the potential of TFSP and its future applications in the field of chemical research.

Synthesis Methods

The synthesis of TFSP is a multistep process that involves the reaction of 1,1,1-trifluoroacetone with 1,9-nonanedithiol in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by oxidation and deprotection steps. The final product is obtained after purification by column chromatography. The synthesis of TFSP is a relatively simple and efficient process, making it an attractive compound for research applications.

properties

CAS RN

154301-46-9

Product Name

1,1,1-Trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one

Molecular Formula

C12H21F3OS2

Molecular Weight

302.4 g/mol

IUPAC Name

1,1,1-trifluoro-3-(9-sulfanylnonylsulfanyl)propan-2-one

InChI

InChI=1S/C12H21F3OS2/c13-12(14,15)11(16)10-18-9-7-5-3-1-2-4-6-8-17/h17H,1-10H2

InChI Key

VGYNCMOKRPXEGF-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCCSCC(=O)C(F)(F)F

Canonical SMILES

C(CCCCS)CCCCSCC(=O)C(F)(F)F

Other CAS RN

154301-46-9

synonyms

3-(9'-mercaptononylthio)-1,1,1,-trifluoropropan-2-one
MNTFP

Origin of Product

United States

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